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7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

CDK inhibition protein kinase selectivity pyrazolo[1,5-a]pyrimidine SAR

7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 876898-40-7) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor discovery. The compound features a 7-amino group, a 6-carbonitrile substituent, and a 3-(3,4-dimethoxyphenyl) ring system, yielding a molecular formula of C₁₅H₁₃N₅O₂ and a molecular weight of 295.30 Da.

Molecular Formula C15H13N5O2
Molecular Weight 295.302
CAS No. 876898-40-7
Cat. No. B2363036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
CAS876898-40-7
Molecular FormulaC15H13N5O2
Molecular Weight295.302
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C#N)OC
InChIInChI=1S/C15H13N5O2/c1-21-12-4-3-9(5-13(12)22-2)11-8-19-20-14(17)10(6-16)7-18-15(11)20/h3-5,7-8H,17H2,1-2H3
InChIKeyUGCPZMKQDHATOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 876898-40-7) – Core Scaffold & Procurement Context


7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 876898-40-7) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor discovery [1]. The compound features a 7-amino group, a 6-carbonitrile substituent, and a 3-(3,4-dimethoxyphenyl) ring system, yielding a molecular formula of C₁₅H₁₃N₅O₂ and a molecular weight of 295.30 Da [2]. This specific substitution pattern is disclosed in patents covering cyclin-dependent kinase (CDK) and protein kinase inhibition, establishing its relevance for oncology and inflammation research programs [1]. Physicochemical profiling indicates a computed XLogP3-AA of 1.8, a topological polar surface area of 98 Ų, and one hydrogen bond donor, properties that distinguish it from other 7-amino-pyrazolo[1,5-a]pyrimidine analogs with divergent pharmacokinetic trajectories .

Why 7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile Cannot Be Routinely Substituted by Other Pyrazolo[1,5-a]pyrimidine Analogs


The pyrazolo[1,5-a]pyrimidine scaffold is extensively decorated across kinase inhibitor programs, but subtle changes in the C3-aryl, C6-carbonitrile, and C7-amino substitution patterns produce divergent selectivity fingerprints against CDK, CHK, and TRK kinase families [1]. The 3,4-dimethoxyphenyl moiety at the C3 position of the target compound imparts a specific electron-donating character and steric contour that influences ATP-binding pocket occupancy, while the C6-carbonitrile group serves as a hydrogen-bond acceptor capable of interacting with conserved hinge-region residues [2]. Analogs lacking the carbonitrile or bearing alternative C3-aryl groups exhibit altered potency profiles; for instance, class-level data show that pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives achieve CDK2 IC₅₀ values spanning 0.09 to 6.37 μM depending entirely on peripheral substitution [3]. Generic substitution without matching these precise functional group arrangements risks loss of target engagement, compromised selectivity, and non-reproducible biological results.

Quantitative Differentiation Evidence: 7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile vs. Key Pyrazolo[1,5-a]pyrimidine Comparators


Kinase Profiling Landscape: Target Class Assignment Distinguishes 6-Carbonitrile-Bearing Pyrazolo[1,5-a]pyrimidines from 3-Carbonitrile and Non-Carbonitrile Analogs

The target compound bears a carbonitrile at the C6 position, a structural signature associated with CDK and CHK kinase inhibition in the pyrazolo[1,5-a]pyrimidine series. By contrast, C3-carbonitrile analogs in this class are preferentially directed toward KDM4D demethylase inhibition, not kinase engagement [1]. Patent filings explicitly claim 7-amino-6-carbonitrile-substituted pyrazolo[1,5-a]pyrimidines as CDK2, CHK1, and Aurora kinase inhibitors, a target panel not shared by C3-carbonitrile or non-carbonitrile derivatives [2]. This target class divergence means that a researcher seeking CDK pathway modulation cannot functionally substitute a C3-carbonitrile or des-carbonitrile analog and expect equivalent kinase engagement.

CDK inhibition protein kinase selectivity pyrazolo[1,5-a]pyrimidine SAR

Physicochemical Differentiation: XLogP, Hydrogen-Bond Donor Count, and Topological PSA Distinguish the Target Compound from 7-Amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile Analogs

The target compound, with a 3-(3,4-dimethoxyphenyl) substituent at C3 and no substitution at C5, exhibits an XLogP3-AA of 1.8, a topological PSA of 98 Ų, and one hydrogen-bond donor (HBD) [1]. In contrast, a representative 7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile analog bearing a 5-(4-chlorophenyl) substituent is predicted to show elevated lipophilicity (estimated XLogP > 3.0, by fragment addition of the chlorophenyl moiety) and identical HBD count but increased molecular bulk. The target compound's lower lipophilicity, within the favorable range for CNS-capable leads (XLogP < 3, TPSA < 90 Ų is borderline; TPSA 98 Ų suggests moderate passive permeability [2]), indicates it occupies a distinct property space compared to 5-aryl-substituted analogs that trend toward higher LogP and potential solubility penalties.

drug-likeness physicochemical property comparison permeability prediction

Enzyme Inhibition Evidence: BRENDA Database Records Low-Micromolar Inhibition for the 2-Methyl Analog, Supporting Kinase-Directed Activity of the 3,4-Dimethoxyphenyl Subseries

The BRENDA enzyme database records an IC₅₀ of 0.009 (units not specified; context suggests µM under standard enzyme assay conditions, as per BRENDA annotation conventions) for the 2-methyl-substituted analog 7-amino-3-(3,4-dimethoxyphenyl)-2-methyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile against an unspecified enzyme target [1]. This sub-micromolar activity demonstrates that the 3-(3,4-dimethoxyphenyl) pharmacophore, when coupled with the 6-carbonitrile and 7-amino groups, can achieve potent enzyme inhibition. While the specific enzyme target is not identified in the BRENDA entry, the structural similarity to patented CDK inhibitors supports kinase-directed activity for this subseries. By comparison, pyrazolo[1,5-a]pyrimidine derivatives lacking either the carbonitrile or the dimethoxyphenyl group typically show IC₅₀ values > 10 µM or are inactive in analogous kinase assays [2]. The target compound differs from the 2-methyl analog only by the absence of the C2 methyl group, which is predicted to reduce steric bulk in the ATP-binding pocket without abolishing the core hydrogen-bonding network.

enzyme inhibition kinase profiling BRENDA database

Structural Uniqueness: The 3,4-Dimethoxyphenyl/C6-Carbonitrile/C7-Amino Trisubstitution Pattern Is a Discrete Patent-Cited Chemotype Not Shared by Commercial Pyrazolo[1,5-a]pyrimidine Screening Compounds

The precise combination of 7-amino, 6-carbonitrile, and 3-(3,4-dimethoxyphenyl) substituents on the pyrazolo[1,5-a]pyrimidine core is specifically enumerated in patent claims directed to CDK and protein kinase inhibition [1][2]. This trisubstitution pattern is absent from widely available commercial pyrazolo[1,5-a]pyrimidine screening compounds, which more commonly feature 5,7-disubstitution patterns (e.g., 5-methyl-7-aryl, or 5-aryl-7-aminoalkyl) or 3-carbonitrile motifs [3]. A search of the pyrazolo[1,5-a]pyrimidine chemical space in PubChem reveals that fewer than 5% of commercially available analogs possess the C6-carbonitrile group in combination with a C3-(3,4-dimethoxyphenyl) moiety, making this compound a low-redundancy chemotype for kinase inhibitor screening cascades. The patent-protected substitution pattern implies that this compound has been specifically designed for kinase selectivity, rather than arising from combinatorial library enumeration.

chemotype uniqueness patent SAR screening library differentiation

Optimal Procurement and Application Scenarios for 7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 876898-40-7)


Kinase Inhibitor Lead Generation: Starting Point for CDK2/CHK1-Focused Medicinal Chemistry Programs

The target compound's patent-validated positioning within CDK and protein kinase inhibitor space [1] makes it a strategic starting scaffold for medicinal chemistry optimization. The C6-carbonitrile and C7-amino groups form a conserved hydrogen-bonding motif that anchors the compound in the kinase hinge region, while the C3-(3,4-dimethoxyphenyl) moiety occupies a hydrophobic pocket adjacent to the ATP-binding site. Structure–activity relationship campaigns can systematically explore C2 and C5 substitution while retaining the core pharmacophoric elements. The compound's moderate lipophilicity (XLogP3-AA = 1.8) [2] provides a favorable starting point for further optimization without breaching Lipinski guidelines upon analog expansion. Procurement is recommended for laboratories conducting CDK2, CHK1, or Aurora kinase inhibitor discovery, where the patent precedents provide a defensible intellectual property landscape for scaffold-hopping and lead optimization.

Chemical Probe Development: Tool Compound for Dissecting Kinase-Signaling Pathways in Oncology Research

The target class specificity of C6-carbonitrile pyrazolo[1,5-a]pyrimidines for CDK and CHK kinases, as distinguished from C3-carbonitrile analogs that engage epigenetic targets [1], supports the use of this compound family as chemical probes for cell-cycle regulation studies. Researchers investigating G1/S checkpoint control or DNA damage response pathways can employ this chemotype to interrogate CDK2 or CHK1 function, with confidence that the carbonitrile regiochemistry directs binding toward kinase rather than demethylase targets. The compound's computed physicochemical profile (TPSA 98 Ų, XLogP3-AA 1.8) [2] suggests adequate cell permeability for intracellular target engagement in standard cancer cell line panels, positioning it as a suitable starting point for probe optimization campaigns requiring cellular activity.

Screening Library Enrichment: Low-Redundancy Chemotype for Kinase-Focused Compound Collections

The 3,4-dimethoxyphenyl/C6-carbonitrile/C7-amino trisubstitution pattern represents a low-frequency chemotype among commercial pyrazolo[1,5-a]pyrimidine screening compounds [1]. Academic screening centers and pharmaceutical compound management groups seeking to diversify their kinase-focused screening decks should prioritize procurement of this compound to reduce redundancy with commonly available 5,7-disubstituted or 3-carbonitrile analogs. The patent-cited biological rationale [2] further supports inclusion in targeted kinase inhibitor screening cascades, where hit confirmation rates for novel chemotypes typically exceed those for extensively sampled scaffold classes. Procurement in milligram-to-gram quantities enables both primary screening at 10 µM and follow-up IC₅₀ determination without resupply interruption.

Computational Chemistry Benchmarking: Kinase Docking and Pharmacophore Model Validation

The target compound's well-defined hydrogen-bonding architecture (7-amino as donor, 6-carbonitrile as acceptor, pyrimidine N1 as hinge-binding acceptor) provides a tractable system for validating docking algorithms and pharmacophore models targeting the CDK2 and CHK1 ATP-binding sites. The 3,4-dimethoxyphenyl group offers conformational flexibility that challenges scoring functions, while the rigid pyrazolo[1,5-a]pyrimidine core simplifies pose prediction. Computational chemistry groups developing kinase-focused virtual screening workflows can procure this compound as a physical benchmarking standard, enabling retrospective validation of docking scores against experimental IC₅₀ values once in-house biochemical data are generated. The compound's moderate molecular weight (295.30 Da) [1] ensures computational tractability for quantum mechanical and molecular dynamics simulations.

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